1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the nitration of an appropriate precursor, such as 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, using 100% nitric acid.
Formation of the triazole ring: This step involves the cyclization of a suitable hydrazide precursor under acidic or basic conditions.
Condensation reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with 4-fluorobenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of high-energy materials and explosives due to its energetic properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]-
- Methanone, [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]-4-morpholinyl-
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13FN8O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13FN8O2/c19-13-8-6-11(7-9-13)10-21-23-18(28)14-15(12-4-2-1-3-5-12)27(26-22-14)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+ |
InChI Key |
WBZYNPBNRPEAFP-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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